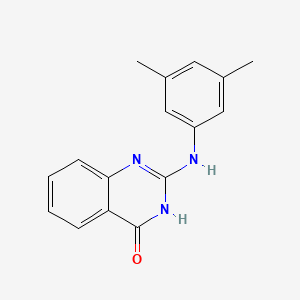
2-(3,5-dimethylanilino)-4(3H)-quinazolinone
説明
3,5-Dimethylaniline is a reagent commonly used in the manufacture of dyes . It undergoes polymerization in the presence of cerium (IV) sulfate as an oxidant . It is nonplanar in the ground state, with the NH2 plane at about 9° with respect to the molecular plane .
Synthesis Analysis
A route for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol was developed through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .Molecular Structure Analysis
The molecular formula of 3,5-Dimethylaniline is C8H11N . The InChI Key is MKARNSWMMBGSHX-UHFFFAOYSA-N .Chemical Reactions Analysis
3,5-Dimethylaniline ignites on contact with fuming nitric acid . It neutralizes acids in exothermic reactions to form salts plus water .Physical And Chemical Properties Analysis
3,5-Dimethylaniline is clear colorless to yellow to brown in appearance . It has a melting point of 9.8°C, a boiling point of 221°C, and a density of 0.9700g/mL . It is slightly soluble in water and soluble in alcohol, ether, and carbon tetrachloride .科学的研究の応用
Synthesis and Chemical Properties
2-(3,5-Dimethylanilino)-4(3H)-quinazolinone, a derivative of 4(3H)-quinazolinone, is involved in various synthesis processes. The 4(3H)-quinazolinone structure is a frequently encountered heterocycle with applications in synthesizing compounds with antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties (He, Li, Chen, & Wu, 2014). The synthesis of 2-substituted derivatives of 4(3H)-quinazolinone, including the dimethylanilino variant, is achieved through lithiation and reaction with various electrophiles (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Biomedical Applications
Quinazolinone derivatives, including 2-(3,5-dimethylanilino)-4(3H)-quinazolinone, are associated with significant biological and pharmacological properties. They are used in the design of potential therapeutic agents, displaying a range of activities like antibacterial, antifungal, antiviral, anticonvulsant, antitumor, antihypertensive, analgesic, and anti-inflammatory effects (Amrutkar, Amrutkar, & Ranawat, 2020).
Pharmaceutical Research
In pharmaceutical research, 2-(3,5-dimethylanilino)-4(3H)-quinazolinone is used in the synthesis of cardiotonic agents. These compounds have shown promise in inhibiting cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and displaying positive inotropic activity (Bandurco, Schwender, Bell, Combs, Kanojia, Levine, Mulvey, Appollina, Reed, & Malloy, 1987).
Innovative Synthesis Methods
Recent advances in synthesis methods involve the use of molecular iodine and p-toluenesulfonic acid for the one-pot synthesis of quinazolinone derivatives, including 2-(3,5-dimethylanilino)-4(3H)-quinazolinone. These methods are characterized by environmental acceptability, low cost, and high yields (Puligoundla, Karnakanti, Bantu, Nagaiah, Kondra, & Nagarapu, 2013); (Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013).
Bioimaging Applications
Quinazolinone-based fluorescent dyes, potentially including 2-(3,5-dimethylanilino)-4(3H)-quinazolinone, are designed for solvatochromic fluorescence and bioimaging applications. They show efficient fluorescence in different solvents and are suitable for high-resolution bio-imaging applications (Liu, Zhang, Zhou, Yang, Zhong, Zhang, Luo, Fu, Huang, Zhibin, & Peng, 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(3,5-dimethylanilino)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-7-11(2)9-12(8-10)17-16-18-14-6-4-3-5-13(14)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDOTJMIOGCMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321757 | |
| Record name | 2-(3,5-dimethylanilino)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,5-dimethylanilino)-4(3H)-quinazolinone | |
CAS RN |
477887-10-8 | |
| Record name | 2-(3,5-dimethylanilino)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide](/img/structure/B2877672.png)
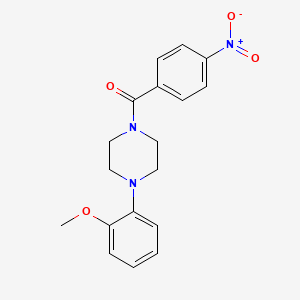
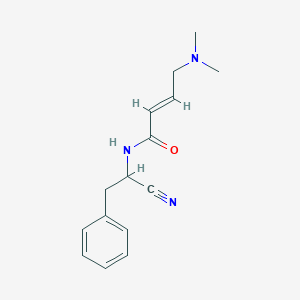

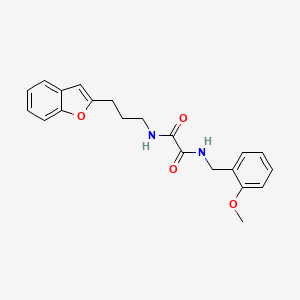
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)
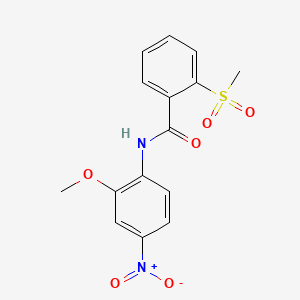
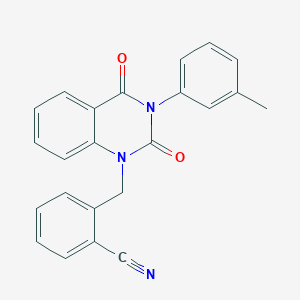
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2877683.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)
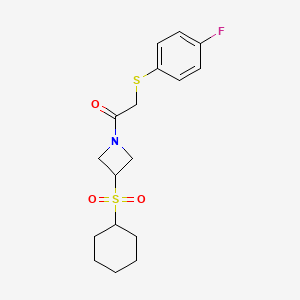

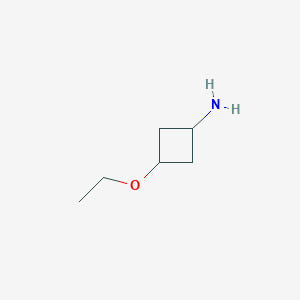
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2877691.png)